(S)-雷沙吉兰甲磺酸盐

描述

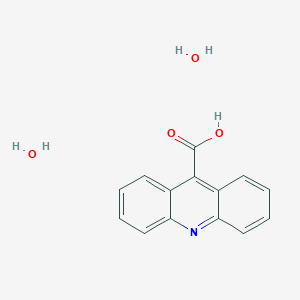

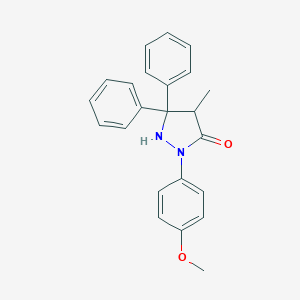

(S)-Rasagiline mesylate is a pharmaceutical compound used in the treatment of Parkinson's disease. It is an enantiomer of rasagiline mesylate, which is a selective monoamine oxidase B (MAO-B) inhibitor. This drug is typically administered as initial monotherapy in the early stages of Parkinson's disease and can also be used as adjunct therapy to levodopa in moderate-to-advanced stages of the disease .

Synthesis Analysis

The synthesis of rasagiline mesylate involves a dynamic kinetic resolution of racemic 1-aminoindan. This process is catalyzed by immobilized Candida antarctica lipase B (CALB) along with a palladium racemization catalyst. The palladium nanocatalyst, entrapped in aluminum hydroxide, facilitates the racemization of the amine via an imine intermediate in a process known as hydrogen borrowing. This synthesis can be conducted at high concentrations and the chemoenzymatic catalyst system has the potential to be recycled multiple times .

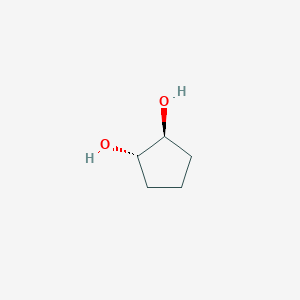

Molecular Structure Analysis

The molecular structure of (R)-rasagiline mesylate has been determined using laboratory and synchrotron powder diffraction data. The structure was refined with the Rietveld method and optimized using dispersion-corrected DFT calculations. The unit-cell parameters and space group were identified, and the (R)-RasH+ moieties were found to form layers parallel to the ab plane, connected by mesylate ions through hydrogen bonds. These layers stack along the c-axis and are further connected by C-H...π interactions .

Chemical Reactions Analysis

While the provided data does not detail specific chemical reactions involving (S)-rasagiline mesylate, the synthesis process of its enantiomer involves the dynamic kinetic resolution which includes a racemization step catalyzed by a palladium nanocatalyst. This step is crucial for the production of the desired enantiomerically pure compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of rasagiline mesylate can be inferred from its molecular structure and synthesis process. The compound's stability in solution and its interaction with the mobile phase in chromatography suggest robustness and sensitivity. The enantiomeric separation method developed for rasagiline mesylate and its (S)-enantiomer indicates that the compound has specific optical properties that allow for its resolution on a chiral stationary phase. The method's validation according to ICH guidelines confirms the compound's linearity, accuracy, precision, and robustness .

科学研究应用

帕金森病治疗

- 雷沙吉兰作为辅助治疗:雷沙吉兰甲磺酸盐是一种选择性和不可逆的单胺氧化酶 B (MAO-B) 抑制剂,对帕金森病 (PD) 患者的单一疗法和辅助疗法均有效,这些患者会出现运动波动。研究表明,雷沙吉兰与左旋多巴联合使用时,可减少非活动时间并改善运动波动患者的症状。这种疗效与另一种药物恩他卡朋在控制 PD 症状方面的疗效相当 (Rascol 等人,2005 年),(Stern 等人,2004 年),(Zhang 等人,2013 年)。

神经保护作用

- 在心脏重塑中:研究探索了雷沙吉兰甲磺酸盐的神经保护和抗凋亡特性。对患有心肌梗塞的大鼠进行的研究表明,雷沙吉兰可以减轻心脏重塑,表明具有潜在的心脏保护作用 (Varela 等人,2017 年),(Varela 等人,2015 年)。

增强的给药技术

- 基于纳米颗粒的透皮贴剂:雷沙吉兰给药方法的创新包括开发用于透皮给药的纳米颗粒,其目的是提高脑靶向效率并提供非侵入性给药,这对于患有帕金森病的老年患者特别有益 (Bali & Salve,2020 年),(Kanwar 等人,2019 年)。

胆碱能功能和行为

- 出生后缺氧大鼠模型:使用出生后缺氧损伤大鼠模型研究了雷沙吉兰在胆碱能功能障碍中的作用。该药物改善了记忆和学习任务,表明对中枢胆碱能功能有益的影响 (Speiser 等人,1998 年)。

分析方法和合成

- 定量方法开发:已经进行分光光度法和色谱法的发展和验证,以估算药物形式中的雷沙吉兰甲磺酸盐。这些方法增强了准确量化各种制剂中雷沙吉兰的能力 (PatelVipulP.DesaiTushar 等人,2013 年),(Cen Junda,2011 年),(Fernández 等人,2009 年)。

安全和危害

This involves a review of the safety and hazards associated with the compound, including its toxicity, potential side effects, and any precautions that need to be taken when handling it.

未来方向

This involves a discussion of potential future research directions, including any unanswered questions about the compound and potential applications that have not yet been fully explored.

属性

IUPAC Name |

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJJCWRXSVHOQ-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586584 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Rasagiline Mesylate | |

CAS RN |

202464-89-9, 202464-88-8 | |

| Record name | Methanesulfonic acid--(1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RASAGILINE MESYLATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9GJ62AS2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Chlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128439.png)